molecular formula C21H20O9 B1673276 Puerarina CAS No. 3681-99-0

Puerarina

Número de catálogo: B1673276
Número CAS: 3681-99-0
Peso molecular: 416.4 g/mol
Clave InChI: HKEAFJYKMMKDOR-DTYSYODJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Puerarin is an isoflavonoid derived from Radix puerariae . It has antipyretic, sedative, and coronary blood-flow-increasing properties .


Synthesis Analysis

Puerarin biosynthesis has been studied extensively. It’s found that puerarin and daidzin, the main downstream metabolites in the puerarin biosynthesis pathway, accumulate mainly during the vigorous growth stage . Four candidate 8-C-GT genes potentially contribute to the conversion of daidzein into puerarin . Enzymatic synthesis of puerarin has also been reported .


Molecular Structure Analysis

Puerarin is a class of isoflavonoid compounds concentrated in the roots of Puerarias . It’s still controversial at the last step of the 8-C-glycosylation reaction .


Chemical Reactions Analysis

Puerarin has been found to play a therapeutic role in ophthalmopathy via regulating nuclear factor kappa-B (NF-ĸB), mitogen-activated protein kinases (MAPKs), PI3K/AKT, JAK/STAT, protein kinase C (PKC) and other related pathways .


Physical and Chemical Properties Analysis

Puerarin is well metabolized with daidzein being the main hydrolyzed product .

Aplicaciones Científicas De Investigación

Enfermedades Cardiovasculares

Se sabe que la puerarina es eficaz para tratar diversas enfermedades cardiovasculares . Se ha utilizado en la medicina tradicional china por sus posibles beneficios para la salud, incluidos sus efectos positivos en el sistema cardiovascular .

Enfermedades Hepáticas

La this compound ha mostrado resultados prometedores en el tratamiento de las enfermedades hepáticas . Sus propiedades bioactivas se han investigado ampliamente y se utilizan en estudios científicos y clínicos .

Enfermedades Gástricas

La this compound también se utiliza en el tratamiento de enfermedades gástricas . Sus propiedades terapéuticas la han convertido en un valioso componente de la medicina china alternativa .

Enfermedades Respiratorias

La aplicación de la this compound se extiende al tratamiento de las enfermedades respiratorias . Sus diversas actividades biológicas se han reconocido en varios campos de la medicina .

Diabetes

Se ha descubierto que la this compound es eficaz para controlar la diabetes . Se ha utilizado ampliamente en estudios clínicos, mostrando resultados prometedores .

Enfermedad de Alzheimer

Se está estudiando la this compound para su posible uso en el tratamiento de la enfermedad de Alzheimer . La investigación en curso tiene como objetivo explorar su biosíntesis, métodos de extracción, técnicas analíticas y efectos biológicos .

Cáncer

La this compound ha mostrado potencial en el tratamiento del cáncer . Se ha descubierto que sus isoflavonas bioactivas son eficaces para tratar afecciones crónicas como el cáncer .

Actividades Antiinflamatorias y Antioxidantes

La this compound presenta actividades antiinflamatorias y antioxidantes . Puede inhibir las vías de señalización NF-κB y P38, disminuir los factores proinflamatorios, inhibir el estrés oxidativo y aliviar la lesión hepática aguda en ratas sépticas .

Mecanismo De Acción

Target of Action

Puerarin, an isoflavone glycoside derived from Pueraria lobata (Willd.) Ohwi, also known as kudzu , has been identified to interact with various targets. These include the epidermal growth factor receptor (EGFR), tumor necrosis factor (TNF), tumor protein p53 (TP53), caspase 3 (CASP3), RELA proto-oncogene (RELA), Fos proto-oncogene (FOS), caspase 8 (CASP8), prostaglandin-endoperoxide synthase 2 (PTGS2), interleukin 2 (IL2), protein kinase CB (PRKCB), B cell lymphoma/leukaemia gene-2 (BCL2), protein kinase CA (PRKCA), nitric oxide synthase 3 (NOS3), and peroxisome proliferator–activated receptor gamma (PPARG) .

Mode of Action

Puerarin interacts with its targets to exert a wide range of pharmacological effects. For instance, it inhibits NF-κB signaling by activating the Nrf2/HO-1 axis, thereby inhibiting IL-1β-induced inflammation and ECM degradation . It also improves insulin signaling, namely, IRS-1, through activating the μ-opioid receptor, subsequently activating Akt, and phosphorylating its substrate AS160, promoting GLUT4 translocation and glucose uptake .

Biochemical Pathways

Puerarin affects various biochemical pathways. It interacts with cellular and molecular pathways such as MAPK, AMPK, NF-κB, mTOR, β-catenin, and PKB/Akt . By increasing the expression of SIRT-1, it reduces autophagy and mitochondrial antioxidant potential as well as the overproduction of ROS, inhibiting oxidative stress injury .

Pharmacokinetics

Puerarin exhibits certain ADME properties that impact its bioavailability. The absolute oral bioavailability of puerarin is approximately 7% at doses of 5 and 10 mg/kg . It is widely distributed to several organs related to the diseases of aging, including the hippocampus, femur, tibia, and mammary gland . Glucuronides are the major metabolites of puerarin and are mainly excreted in the urine .

Result of Action

The molecular and cellular effects of puerarin’s action are broad and beneficial. It exhibits a wide range of pharmacological effects, including neuroprotection, hepatoprotection, cardioprotection, immunomodulation, anticancer properties, anti-diabetic properties, anti-osteoporosis properties, and more . It also exerts vasodilatory, antioxidant, hypertensive, and stabilizing vascular endothelial cell effects in animal models .

Action Environment

Environmental factors can influence the action, efficacy, and stability of puerarin. For instance, genetic and environmental factors may influence its content in kudzu . Moreover, the extraction rate of flavonoids from kudzu, including puerarin, can be influenced by factors such as microwave power and ultrasonic time .

Safety and Hazards

Puerarin may cause respiratory irritation, serious eye irritation, and skin irritation . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Direcciones Futuras

Puerarin has been used for treating diabetic retinopathy, retinal vascular occlusion, glaucoma and other ocular diseases in the clinic . Some ocular diseases are the result of the combined action of multiple factors, and the effect of puerarin on different factors needs to be further studied to improve a more complete mechanism of action of puerarin .

Análisis Bioquímico

Biochemical Properties

Puerarin interacts with various enzymes, proteins, and other biomolecules. It has been shown to exhibit broad biological effects which may contribute to its usage in prevention and/or treatment of neurodegenerative diseases, cardiovascular and cerebrovascular diseases, osteoporosis, diabetes and its complications . Puerarin achieves these effects by interacting with various cellular and molecular pathways, such as MAPK, AMPK, NF-κB, mTOR, β-catenin, and PKB/Akt, as well as different receptors, enzymes, and growth factors .

Cellular Effects

Puerarin has been shown to have a wide range of effects on various types of cells and cellular processes. It has been reported to possess antioxidant, anti-inflammatory, and anti-bacterial properties . It has also been shown to enhance glucose uptake into insulin cells to downregulate blood glucose levels in the treatment of type II diabetes . Moreover, puerarin was proven to exhibit broad biological effects which may contribute to its usage in prevention and/or treatment of neurodegenerative diseases, cardiovascular and cerebrovascular diseases, osteoporosis, diabetes and its complications .

Molecular Mechanism

Puerarin exerts its effects at the molecular level through various mechanisms. It interacts with various cellular and molecular pathways, such as MAPK, AMPK, NF-κB, mTOR, β-catenin, and PKB/Akt, as well as different receptors, enzymes, and growth factors . It suppresses the release of glucose and FFA, regulates the transport of glucose and fatty acids, acts on the PI3K–Akt and AMPK signaling pathways to decrease the synthesis of glucose and fatty acids, acts on the PPAR signaling pathway to promote β-oxidation, and improves insulin secretion and sensitivity .

Temporal Effects in Laboratory Settings

Puerarin has been shown to have significant effects over time in laboratory settings. For instance, puerarin administration enhanced glucose tolerance and insulin sensitivity, while also mitigating liver dysfunction and hyperlipidemia in MAFLD mice . Moreover, puerarin attenuated oxidative stress levels and inflammation in the liver .

Dosage Effects in Animal Models

The effects of puerarin vary with different dosages in animal models. For instance, the neuroprotective effects of puerarin were reported in Parkinson’s animal model when administered orally (10–40 mg/kg/daily for 30 days) to 6-hydroxydopamine (6-OHDA)-lesioned rats .

Metabolic Pathways

Puerarin is involved in various metabolic pathways. It suppresses the release of glucose and FFA, regulates the transport of glucose and fatty acids, acts on the PI3K–Akt and AMPK signaling pathways to decrease the synthesis of glucose and fatty acids, acts on the PPAR signaling pathway to promote β-oxidation, and improves insulin secretion and sensitivity .

Transport and Distribution

Puerarin is transported and distributed within cells and tissues. Following intravenous administration, puerarin was widely distributed in several tissues, including the hippocampus, heart, lung, stomach, liver, mammary gland, kidney, spleen, femur, and tibia .

Subcellular Localization

It is known that puerarin is widely distributed in several organs related to the diseases of aging, including the hippocampus, femur, tibia, and mammary gland .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway of Puerarin involves the conversion of a chalcone derivative to the desired compound through a series of reactions. The key steps include reduction, cyclization, and glycosylation.", "Starting Materials": ["4-hydroxybenzaldehyde", "4-hydroxyacetophenone", "ethyl acetoacetate", "benzaldehyde", "phenylacetaldehyde", "benzyl alcohol", "sodium borohydride", "sodium hydroxide", "acetic anhydride", "pyridine", "tetrahydrofuran", "trimethylsilyl trifluoromethanesulfonate", "triethylamine", "methyl iodide", "p-toluenesulfonic acid", "glucose"], "Reaction": ["1. Condensation of 4-hydroxybenzaldehyde and 4-hydroxyacetophenone to form a chalcone derivative using sodium hydroxide as a catalyst.", "2. Reduction of the chalcone derivative using sodium borohydride to form a diol intermediate.", "3. Cyclization of the diol intermediate using p-toluenesulfonic acid as a catalyst to form a chroman ring.", "4. Glycosylation of the chroman ring using glucose and trimethylsilyl trifluoromethanesulfonate as a catalyst to form Puerarin.", "5. Protection of the hydroxyl group of Puerarin using acetic anhydride and pyridine.", "6. Methylation of the protected hydroxyl group using methyl iodide and triethylamine.", "7. Deprotection of the methylated Puerarin using sodium hydroxide and tetrahydrofuran."]} }

Número CAS

3681-99-0

Fórmula molecular

C21H20O9

Peso molecular

416.4 g/mol

Nombre IUPAC

7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

InChI

InChI=1S/C21H20O9/c22-7-14-17(26)18(27)19(28)21(30-14)15-13(24)6-5-11-16(25)12(8-29-20(11)15)9-1-3-10(23)4-2-9/h1-6,8,14,17-19,21-24,26-28H,7H2/t14?,17-,18?,19+,21+/m1/s1

Clave InChI

HKEAFJYKMMKDOR-DTYSYODJSA-N

SMILES isomérico

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@H](C([C@@H](C(O4)CO)O)O)O)O)O

SMILES

O=C1C(C2=CC=C(O)C=C2)=COC3=C([C@H]4[C@@H]([C@H]([C@@H]([C@@H](CO)O4)O)O)O)C(O)=CC=C13

SMILES canónico

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O

Apariencia

Solid powder

3681-99-0

Pictogramas

Irritant

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

NPI-031G;  NPI031G;  NPI 031G;  Puerarin

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Puerarin
Reactant of Route 2
Puerarin
Reactant of Route 3
Puerarin
Reactant of Route 4
Puerarin
Reactant of Route 5
Puerarin
Reactant of Route 6
Puerarin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.